

# 4-Amino-3-methylpyridine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Amino-3-methylpyridine

Cat. No.: B157717

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CAS Number: 1990-90-5

This technical guide provides an in-depth overview of **4-Amino-3-methylpyridine**, a pivotal heterocyclic amine intermediate in the pharmaceutical and agrochemical industries. With its unique structural features, this compound serves as a critical building block in the synthesis of complex molecules, most notably as a precursor to the anti-HIV drug Nevirapine. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, and its established applications for researchers, scientists, and professionals in drug development.

## Core Properties of 4-Amino-3-methylpyridine

**4-Amino-3-methylpyridine**, also known as 4-amino-3-picoline, is a stable, solid organic compound under standard conditions. Its key properties are summarized below, providing a comprehensive reference for laboratory and industrial applications.

Property	Value	Reference
CAS Number	1990-90-5	[1]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	[1]
Molecular Weight	108.14 g/mol	[1]
Appearance	White to yellow or brown crystalline powder	[2][3]
Melting Point	107.0 to 111.0 °C	[3]
Boiling Point	265.4 °C at 760 mmHg	[1]
Density	1.068 g/cm <sup>3</sup>	[1]
Flash Point	138.4 °C	[1]
Purity	>98.0% (GC)	[2][3]
Solubility	Soluble in polar solvents.	
Storage Conditions	Store at 0-8°C. Air and moisture sensitive.	[2]

## Synthesis of 4-Amino-3-methylpyridine: Experimental Protocols

The synthesis of **4-Amino-3-methylpyridine** is well-documented, with several patented methods highlighting its industrial importance. A common and efficient route involves the amination of a substituted pyridine precursor. Below are detailed experimental protocols derived from the literature.

### Method 1: Amination of 3-halo-4-methylpyridine

This method involves the reaction of 3-bromo-4-methylpyridine with ammonia in the presence of a copper catalyst.

Experimental Protocol:

- Reaction Setup: To a high-pressure autoclave, add 300 ml of methanol, 150 g of 3-bromo-4-methylpyridine, and 5 g of copper sulfate.[4]
- Ammonolysis: Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.[4]
- Heating and Reaction: Heat the mixture to 160 °C and maintain this temperature for 8 hours with stirring.[4]
- Work-up: After cooling the reactor, the solid is collected by suction filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.[4]
- Purification: The resulting solid is purified by recrystallization from ethyl acetate to afford **4-Amino-3-methylpyridine**. [4]

## Method 2: From 4-picoline-3-boronic acid

This synthetic route utilizes a boronic acid precursor and an ammonia source, catalyzed by a metal oxide.

### Experimental Protocol:

- Reaction Mixture: In a flask equipped with a mechanical stirrer, combine 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 ml of methanol, and 128 g (1 mol) of 28% aqueous ammonia.[5]
- Catalyst Addition: Add 2.9 g (0.02 mol) of copper(I) oxide to the stirring mixture.[5]
- Reaction: Stir the reaction at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
- Isolation: Upon completion, the solid is removed by suction filtration. The filtrate is concentrated under reduced pressure.[5]
- Purification: The obtained solid is recrystallized from ethyl acetate to yield pure **4-Amino-3-methylpyridine**. [5]

## Analytical Characterization

The identity and purity of synthesized **4-Amino-3-methylpyridine** are typically confirmed using standard analytical techniques.

- Gas Chromatography (GC): To determine the purity of the compound, with supplier specifications often indicating >98.0%.[\[2\]](#)[\[3\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure of the compound. NMR spectra for **4-Amino-3-methylpyridine** are available in public databases. [\[6\]](#)
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

## Applications in Drug Development and Agrochemicals

**4-Amino-3-methylpyridine** is a crucial intermediate in the synthesis of various high-value chemicals.

### Pharmaceutical Intermediate: Synthesis of Nevirapine

The most prominent application of **4-Amino-3-methylpyridine** is as a key precursor in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS.[\[4\]](#)[\[7\]](#)[\[8\]](#) The synthesis involves the chlorination of **4-Amino-3-methylpyridine** to yield 2-chloro-3-amino-4-methylpyridine, a critical intermediate for constructing the final drug molecule.[\[7\]](#)[\[8\]](#)

### Agrochemical Synthesis

This compound also serves as a building block in the development of novel herbicides and pesticides.[\[9\]](#) Its structural motif is incorporated into more complex molecules designed to exhibit specific biological activities against agricultural pests and weeds.

## Visualizing the Synthesis and Application

To further elucidate the role of **4-Amino-3-methylpyridine**, the following diagrams illustrate a general synthesis workflow and its position as a key chemical intermediate.

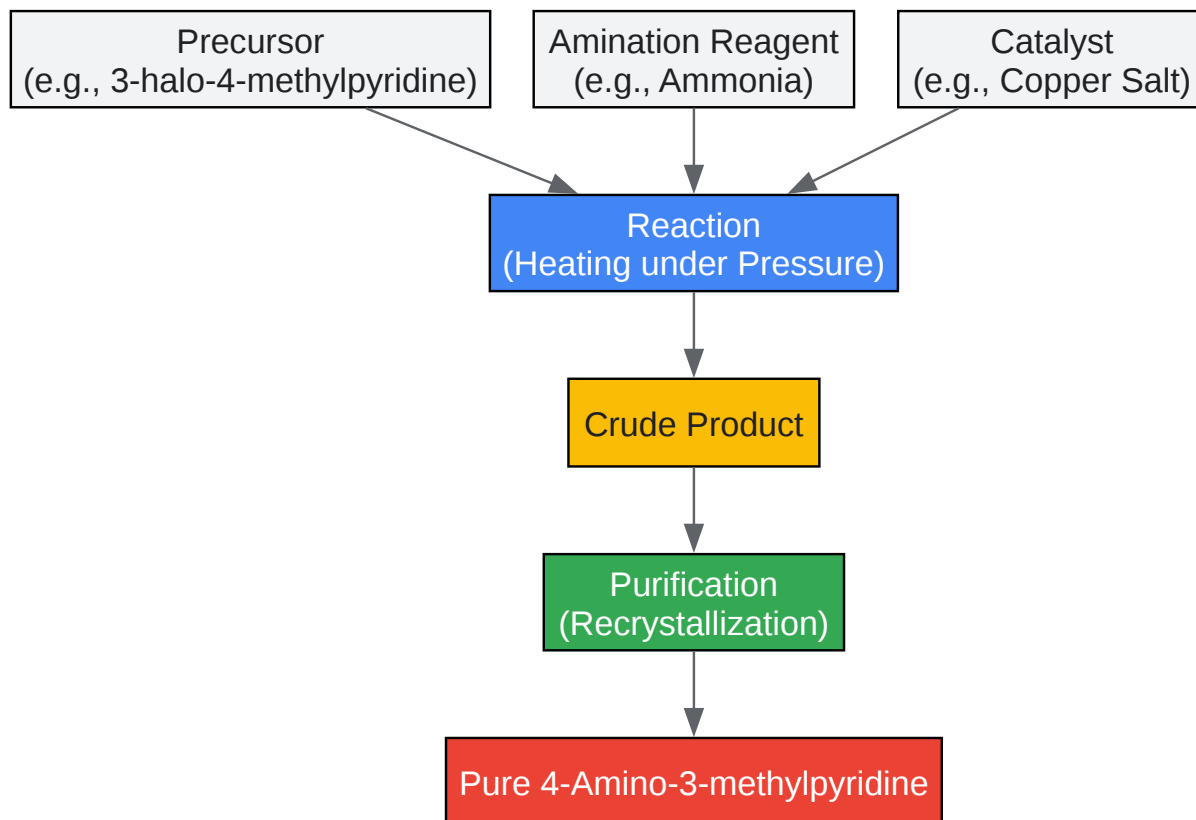


Diagram 1: General Synthesis Workflow for 4-Amino-3-methylpyridine

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Caption: A simplified workflow for the synthesis of **4-Amino-3-methylpyridine**.

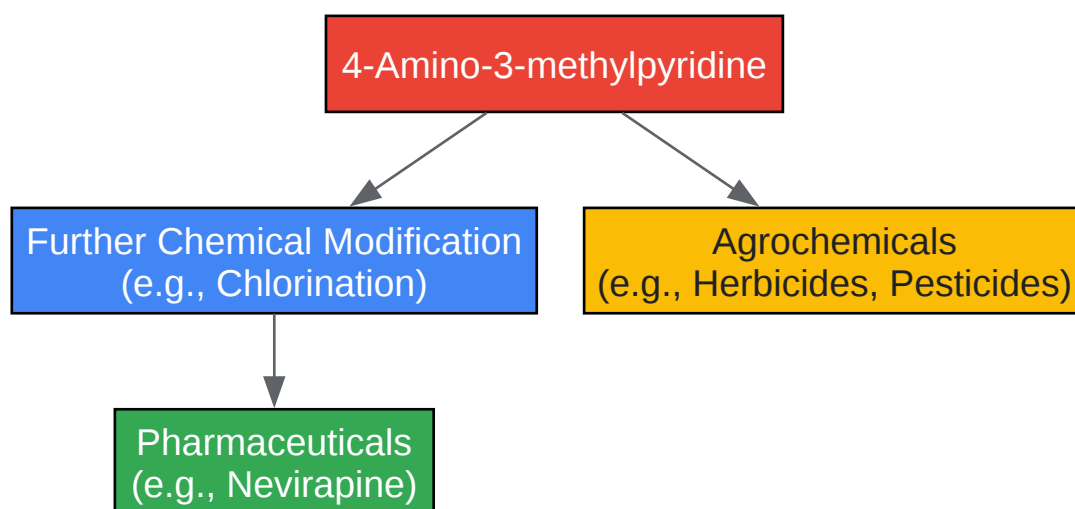


Diagram 2: Role as a Chemical Intermediate

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Caption: The central role of **4-Amino-3-methylpyridine** in synthesis.

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- To cite this document: BenchChem. [4-Amino-3-methylpyridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157717#4-amino-3-methylpyridine-cas-number-and-properties]

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